PX-12, chemically known as 1-methylpropyl 2-imidazolyl disulfide, is a small molecule that acts as an irreversible inhibitor of the redox protein thioredoxin-1 (Trx-1). This protein plays a crucial role in cellular processes, particularly in DNA synthesis and redox regulation, which influences cell proliferation and apoptosis. Elevated levels of Trx-1 have been linked to various cancers, including colorectal, gastric, and lung cancers. Consequently, PX-12 is being explored as a potential therapeutic agent in oncology, particularly in combination with chemotherapy for advanced metastatic cancer patients .
As mentioned earlier, 2-(sec-butyldisulfanyl)-1H-imidazole acts as an irreversible inhibitor of thioredoxin. Thioredoxin is a ubiquitous protein containing a conserved active site with two cysteine residues arranged in a specific redox state (C-S-S-C). The disulfide bond in 2-(sec-butyldisulfanyl)-1H-imidazole is thought to react with the thiol groups of thioredoxin, leading to the formation of a new disulfide bond and the irreversible oxidation of the protein []. This disrupts the catalytic cycle of thioredoxin, preventing it from reducing other target molecules and maintaining cellular redox homeostasis.
PX-12 functions primarily through its interaction with thioredoxin-1. The compound causes rapid reversible thioalkylation of the catalytic cysteine residues (Cys32 and Cys35) and slower irreversible thioalkylation of Cys73. This modification prevents Trx-1 from being reduced by thioredoxin reductase 1, effectively inhibiting its activity and disrupting the redox balance within cancer cells .
PX-12 exhibits significant anti-tumor activity. It has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of key apoptotic proteins such as BAX and BCL-2. In vitro studies demonstrate that PX-12 can inhibit cell growth and induce S-phase arrest in hepatocellular carcinoma cells, particularly when used in combination with other chemotherapeutic agents like 5-fluorouracil (5-FU) .
The synthesis of PX-12 involves several steps that typically require organic synthesis techniques. While specific detailed synthetic routes are not extensively documented in the provided sources, it generally involves the formation of disulfide bonds between appropriate imidazole derivatives and alkyl groups.
PX-12 is primarily investigated for its potential applications in cancer therapy due to its ability to inhibit tumor growth and enhance the effects of existing chemotherapeutic agents. Its unique mechanism targeting thioredoxin makes it a candidate for treating various cancers, especially those characterized by high levels of thioredoxin expression .
Several compounds exhibit similar mechanisms or target pathways as PX-12. Here are some notable examples:
Compound Name | Mechanism/Target | Unique Features |
---|---|---|
Buthionine sulfoximine | Inhibits glutathione synthesis | Increases oxidative stress in cancer cells |
N-acetylcysteine | Antioxidant precursor | Provides cysteine for glutathione synthesis |
Erlotinib | EGFR inhibitor | Targets epidermal growth factor receptor |
PX-12 stands out due to its specific targeting of thioredoxin-1, which is critical for cancer cell survival and proliferation. Its irreversible inhibition mechanism provides a distinct approach compared to other compounds that may act more broadly on oxidative stress or specific signaling pathways.
PX-12, chemically designated as 2-[(1-methylpropyl)dithio]-1H-imidazole, represents a significant small-molecule thioredoxin-1 inhibitor with well-characterized structural and physicochemical properties [1] [2]. The compound is also known by alternative nomenclature including IV-2 and 1-methylpropyl 2-imidazolyl disulfide, reflecting its structural composition [1] [3] [2].
The molecular architecture of PX-12 is defined by the molecular formula C7H12N2S2, corresponding to a molecular weight of 188.31 daltons [1] [4] [5] [2]. The compound possesses a racemic stereochemistry with optical activity denoted as (+/-), containing zero defined stereocenters out of one potential stereocenter and no E/Z centers [5]. The structural representation is captured by the SMILES notation CCC(C)SSC1=NC=CN1 and the InChI key BPBPYQWMFCTCNG-UHFFFAOYSA-N [4] [5] [6].
The core structural framework consists of an imidazole ring system connected via a disulfide bridge to a 1-methylpropyl moiety [1] [2]. This disulfide linkage represents the critical pharmacophoric element responsible for the compound's thioredoxin-1 inhibitory activity through thio-alkylation of cysteine residue 73 (Cys73) located outside the conserved redox catalytic site [7] [8]. The compound is catalogued in chemical databases with CAS number 141400-58-0 and PubChem ID 219104 [1] [4] [5] [2].
PX-12 presents as a solid powder with an off-white to tan coloration under standard conditions [6] [2]. The compound demonstrates excellent purity profiles, typically exceeding 98% as determined by high-performance liquid chromatography methods [9] [4] [6]. Predicted physicochemical parameters include a density of 1.19±0.1 g/cm³, a boiling point of 330.0±25.0°C, and a pKa value of 11.88±0.10 [2].
Solubility characteristics reveal that PX-12 readily dissolves in dimethyl sulfoxide to concentrations of 100 millimolar, facilitating its use in biological assay systems [6]. Storage requirements specify maintenance at -20°C under desiccating conditions to preserve chemical stability and prevent degradation [6] [2]. The compound exhibits no net charge under physiological conditions [5].
Property | Value | Source |
---|---|---|
Molecular Weight | 188.31 g/mol | [9] [1] [4] [5] |
Density (predicted) | 1.19±0.1 g/cm³ | [2] |
Boiling Point (predicted) | 330.0±25.0°C | [2] |
pKa (predicted) | 11.88±0.10 | [2] |
Solubility in DMSO | 100 mM | [6] |
Purity | >98% (HPLC) | [9] [4] [6] |
Storage Temperature | -20°C | [6] [2] |
The pharmacological profile of PX-12 demonstrates potent and selective inhibition of thioredoxin-1 with a Ki value of 30.8 μM [9] [1] [4]. The compound exhibits competitive inhibition characteristics, irreversibly inactivating thioredoxin-1 as a substrate for reduction by thioredoxin reductase [9] [1]. Additional biological activity parameters include IC50 values for hypoxia-inducible factor-1α (HIF-1α) at 7.2 μM, vascular endothelial growth factor (VEGF) at 10.4 μM, and inducible nitric oxide synthase (iNOS) at 18.1 μM [9] [1].
The synthesis of PX-12 involves established organic chemistry methodologies centered on the formation of the imidazole core structure followed by the introduction of the disulfide functionality [11]. The primary synthetic approach encompasses multiple sequential steps typical of heterocyclic compound preparation, requiring precise control of reaction conditions including temperature, pressure, and catalyst selection to optimize yield and purity .
The formation of the imidazole ring represents the initial synthetic phase, utilizing conventional cyclization reactions that establish the heterocyclic framework [11]. Subsequently, the disulfide bond introduction occurs through oxidative coupling methodologies, commonly employing molecular iodine in the presence of triethylamine as a base system [11] [12]. This approach facilitates the homo-coupling of free thiol intermediates to generate the symmetrical disulfide architecture characteristic of PX-12 [11].
Alternative synthetic routes have been explored utilizing 1,1'-carbonyldiimidazole-mediated activation in dichloromethane for amide bond formation in synthetic intermediates [11]. The thio-alkylation reaction mechanism, central to PX-12's biological activity, specifically targets cysteine residue 73 in thioredoxin-1, representing a critical aspect of both synthetic design and therapeutic mechanism [7] [8].
Synthesis Method | Application | Key Conditions | Reference |
---|---|---|---|
Imidazole ring formation | Core structure assembly | Controlled temperature and catalysts | [11] |
Molecular iodine-promoted coupling | Disulfide bond formation | Iodine with triethylamine base | [11] [12] |
CDI-mediated activation | Intermediate synthesis | 1,1'-carbonyldiimidazole in DCM | [11] |
Oxidative coupling | Symmetrical disulfide formation | Oxidative conditions with iodine | [11] [12] |
Comprehensive analytical characterization of PX-12 employs multiple complementary techniques spanning structural elucidation, purity assessment, and biological activity determination [13] [14] [15] [16]. Nuclear magnetic resonance spectroscopy serves as the primary structural confirmation method, with both proton (1H) and carbon-13 (13C) NMR providing detailed molecular architecture information [13] [14] [15] [17] [18].
Structural Analytical Methods
1H NMR spectroscopy enables structure confirmation and purity assessment through chemical shift analysis in deuterated solvents [13] [14] [15]. The technique provides characteristic resonance patterns for the imidazole protons and the methylpropyl substituent. 13C NMR employs broadband decoupling protocols to generate singlet peaks for each unique carbon environment, facilitating carbon framework elucidation [15] [17] [18].
Mass spectrometry utilizing electrospray ionization provides molecular weight confirmation and characteristic fragmentation patterns that support structural assignments [19]. Infrared spectroscopy contributes functional group identification through characteristic stretching frequencies for C-H, C=C, and C=N bonds within the molecular framework [19] [20].
Purity Assessment Methods
High-performance liquid chromatography represents the gold standard for purity determination and quantification, typically employing reverse-phase separation methodologies with ultraviolet detection [16]. Gas chromatography provides complementary information regarding volatility and thermal stability characteristics through temperature-programmed analysis protocols [16].
X-ray powder diffraction using copper Kα radiation enables crystalline phase identification and purity assessment through comparison with theoretical diffraction patterns [21] [22]. Elemental analysis through CHN methods provides molecular formula confirmation and compositional verification [16].
Biological Analytical Methods
SELDI-TOF mass spectrometry has been specifically optimized for plasma thioredoxin-1 level measurements using weak cation exchange chip technology [23]. Enzyme inhibition assays employing the DTNB (5,5'-dithiobis-2-nitrobenzoic acid) method enable precise IC50 and Ki value determination for thioredoxin reductase activity [11] [24] [25].
Cell-based assays utilizing MTT/MTS viability protocols in various cancer cell lines facilitate cytotoxicity and mechanism-of-action studies [26] [27]. Plasma level determination employs sophisticated LC-MS/MS methodologies for pharmacokinetic parameter assessment in clinical and preclinical studies [28] [23].
Analytical Category | Method | Purpose | Key Features |
---|---|---|---|
Structural | 1H NMR | Structure confirmation | Chemical shift analysis in deuterated solvents |
Structural | 13C NMR | Carbon framework elucidation | Broadband decoupling for singlet peaks |
Structural | Mass Spectrometry | Molecular weight confirmation | Electrospray ionization and fragmentation |
Purity | HPLC | Quantitative purity assessment | Reverse-phase separation with UV detection |
Purity | XRPD | Phase purity determination | Cu Kα radiation analysis |
Biological | SELDI-TOF MS | Plasma thioredoxin-1 measurement | Weak cation exchange optimization |
Biological | Enzyme inhibition | IC50/Ki determination | DTNB assay methodology |
Irritant